molecular formula C14H16BrNO B14274362 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- CAS No. 159423-68-4

2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)-

Cat. No.: B14274362
CAS No.: 159423-68-4
M. Wt: 294.19 g/mol
InChI Key: ZROIOTIKMZASHU-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenylamino group attached to the cyclohexenone ring. It is a versatile intermediate used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- typically involves the bromination of 2-Cyclohexen-1-one followed by the introduction of the phenylamino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process. Catalysts and additives may also be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenylamino group play crucial roles in the compound’s reactivity and binding affinity. The compound can undergo nucleophilic addition or substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)- is unique due to the presence of both bromine and phenylamino groups, which enhance its reactivity and versatility in chemical reactions.

Properties

CAS No.

159423-68-4

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

3-anilino-2-bromo-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C14H16BrNO/c1-14(2)8-11(13(15)12(17)9-14)16-10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3

InChI Key

ZROIOTIKMZASHU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)Br)NC2=CC=CC=C2)C

Origin of Product

United States

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